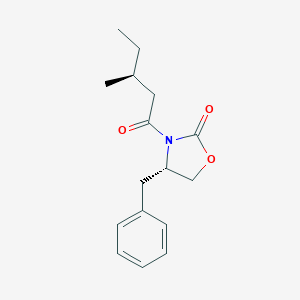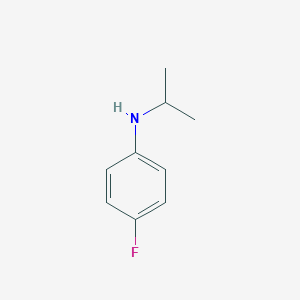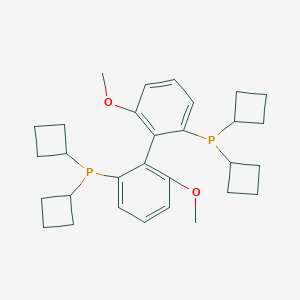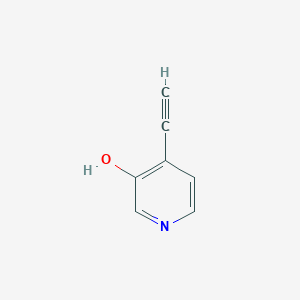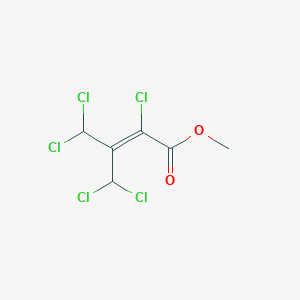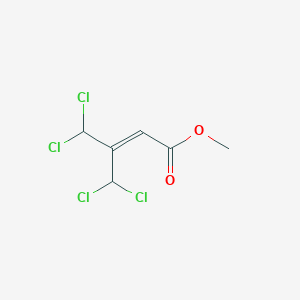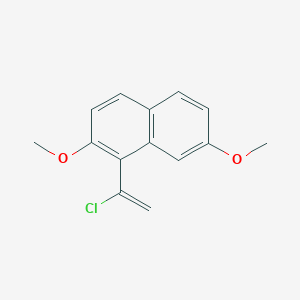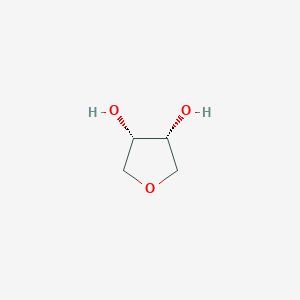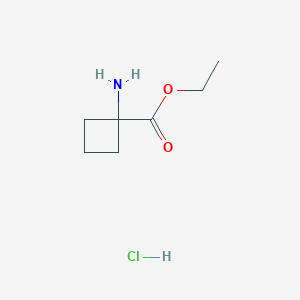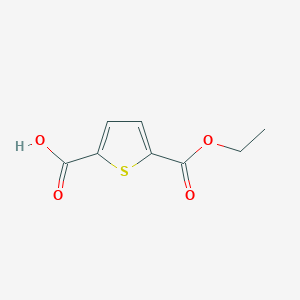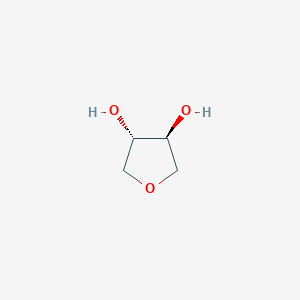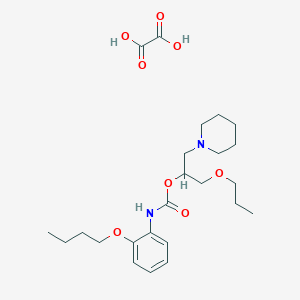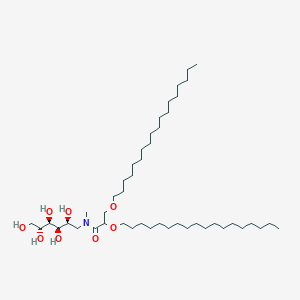![molecular formula C16H13BrClNO4 B138951 {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid CAS No. 141442-08-2](/img/structure/B138951.png)
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid, also known as clofibric acid, is a chemical compound that has been widely used in scientific research. It belongs to the class of fibric acid derivatives and is structurally similar to other drugs such as fenofibrate and gemfibrozil. Clofibric acid has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
Clofibric acid acts as an agonist for PPARs, particularly PPARα. PPARs are nuclear receptors that regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes. Activation of PPARα by {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
Biochemische Und Physiologische Effekte
Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models and humans. Clofibric acid has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid has several advantages as a tool for investigating biological processes. It is relatively inexpensive and readily available. It has also been extensively studied, and its mechanism of action is well understood. However, {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid has some limitations. It has been shown to have off-target effects, particularly at high concentrations. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid. One area of interest is the development of more selective PPAR agonists that have fewer off-target effects. Another area of interest is the investigation of the role of PPARs in various disease states, such as diabetes and cardiovascular disease. Finally, the development of new methods for delivering {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid to specific tissues or organs could lead to new therapeutic applications.
Synthesemethoden
Clofibric acid can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 4-bromobenzylamine. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form the sodium salt of 2,4-dichlorophenoxyacetic acid. This is then reacted with 4-bromobenzylamine to form the corresponding amide. The amide is then hydrolyzed using hydrochloric acid to yield {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid.
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Clofibric acid has also been used to study the role of peroxisome proliferator-activated receptors (PPARs) in regulating gene expression.
Eigenschaften
CAS-Nummer |
141442-08-2 |
|---|---|
Produktname |
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid |
Molekularformel |
C16H13BrClNO4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
PAOIFRPAIJVWIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
Synonyme |
Fingerclasp protein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



